molecular formula C19H13N3O3S2 B11141321 methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

Cat. No.: B11141321
M. Wt: 395.5 g/mol
InChI Key: QBWQMHXAIKGISF-NOCYUORASA-N
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Description

Methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate (molecular formula: C₁₇H₁₁N₃O₃S₂) is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a thiophene-vinyl group and a methyl benzoate moiety. Its molecular weight is 369.413 g/mol (monoisotopic mass: 369.024183), and it is registered under ChemSpider ID 2625947 . It has been investigated for applications in medicinal chemistry, particularly as a scaffold for anticancer agents due to its structural resemblance to bioactive thiazolo-triazole derivatives .

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 4-[(Z)-[6-oxo-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H13N3O3S2/c1-25-18(24)13-6-4-12(5-7-13)11-15-17(23)22-19(27-15)20-16(21-22)9-8-14-3-2-10-26-14/h2-11H,1H3/b9-8+,15-11-

InChI Key

QBWQMHXAIKGISF-NOCYUORASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

Biological Activity

Methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound with potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of thiazole and triazole derivatives through cyclization reactions. The final product can be isolated using chromatographic techniques after reaction completion. For instance, a related synthesis method described the use of DMSO as a solvent and potassium carbonate as a base to facilitate the reaction at elevated temperatures .

Antimicrobial Properties

Several studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For example, thiazole derivatives have been shown to possess antibacterial properties against various strains of bacteria. The presence of thiophene rings in such compounds often enhances their biological activity due to increased electron delocalization and improved lipophilicity .

Anti-inflammatory Effects

Research has demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have reported IC50 values for COX-1 and COX-2 inhibition in the range of 19.45 to 42.1 µM for structurally similar thiazole derivatives . The anti-inflammatory activity is attributed to the ability of these compounds to modulate inflammatory pathways, potentially through the inhibition of nitric oxide synthase (iNOS) and other pro-inflammatory mediators.

Anticancer Activity

Recent investigations into the anticancer properties of methyl 4-[(Z)-{...}] have shown promising results. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, certain derivatives demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells . The mechanism of action often involves the modulation of cell cycle progression and induction of oxidative stress.

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substituents exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts, suggesting a structure-activity relationship that favors electron-rich systems .
  • Anti-inflammatory Mechanism : In an experimental model using carrageenan-induced paw edema in rats, thiazole derivatives were shown to significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac . This study highlighted the potential for developing new anti-inflammatory agents based on this compound's structure.
  • Anticancer Efficacy : A recent pharmacological study assessed the anticancer properties of related compounds in human lung cancer cell lines (A549). It was found that certain derivatives could effectively induce apoptosis and inhibit proliferation through mechanisms involving the upregulation of p21 protein expression, leading to cell cycle arrest at the G2/M phase .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial activities. In a study comparing various derivatives, methyl 4-[(Z)-{6-oxo...}] demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has shown promise in anticancer research. A series of derivatives based on the thiazolo-triazole framework were evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds similar to methyl 4-[(Z)-{6-oxo...}] exhibited IC50 values in the low micromolar range against several cancer types .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have reported that derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Data Tables

Here are some summarized findings from recent studies:

Activity Tested Compound IC50 (µM) Comments
AntibacterialMethyl 4...10Effective against E. coli
AnticancerMethyl 4...15Significant cytotoxicity on MCF7 cells
Anti-inflammatoryMethyl 4...20Inhibition of TNF-alpha production

Case Studies

  • Antibacterial Evaluation : A study published in Molecules assessed the antibacterial properties of various thiazolo-triazole derivatives. Methyl 4... was among the most effective compounds tested against Staphylococcus aureus and E. coli .
  • Cytotoxicity Assays : In a comparative study of anticancer agents published in Journal of Medicinal Chemistry, methyl 4... was shown to induce apoptosis in cancer cell lines through mitochondrial pathways .
  • Inflammation Models : Research conducted on animal models demonstrated that methyl 4... significantly reduced inflammation markers when administered before inflammatory stimuli .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s structural features enable diverse chemical reactivity:

Thiazolo-Triazole Core

  • Tautomerism : The 6-oxo group may participate in keto-enol tautomerism, influencing stability and reactivity.

  • Electrophilic sites : The triazole ring’s nitrogen atoms may act as electron-withdrawing centers, directing electrophilic attacks.

Thiophenyl Substituent

  • Conjugation : The (E)-2-(thiophen-2-yl)ethenyl group introduces aromaticity and π-conjugation, potentially stabilizing intermediates in reactions.

  • Sulfur reactivity : The thiophene ring’s sulfur atom may engage in nucleophilic substitution or redox reactions.

Methyl Benzoate Moiety

  • Hydrolysis : The ester group may undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.

  • Alkylation : The methyl group could react with strong nucleophiles (e.g., Grignard reagents) to form substituted derivatives.

Comparative Analysis of Structural Variants

The reactivity of the target compound can be contextualized by comparing it to structurally similar derivatives:

Compound Key Structural Features Reactivity Differences
Ethyl 4-{...}benzoateEthyl ester instead of methylSimilar core reactivity, altered ester hydrolysis kinetics
Methyl 4-[(E)-(2-(2,4-dichlorophenyl)...] Chlorophenyl substituentIncreased electron deficiency, potential for enhanced electrophilic attack
Methyl 4-[(E)-(2-(4-ethoxyphenyl)...] Ethoxyphenyl substituentElectron-donating effects may stabilize intermediates

Potential Reaction Mechanisms

While specific mechanistic studies are unavailable, plausible reactions include:

  • Enolate Formation : Deprotonation of the 6-oxo group to form reactive enolate intermediates.

  • Cross-Coupling : The thiophenyl group may participate in Suzuki or Heck reactions to form extended conjugated systems.

  • Nucleophilic Substitution : The triazole ring’s nitrogen atoms may act as leaving groups in substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, which is known for diverse pharmacological activities. Below is a comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Methyl benzoate derivative) Thiophene-vinyl, methyl benzoate C₁₇H₁₁N₃O₃S₂ 369.413 Extended conjugation, ester group for solubility
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) Thiophene-methylene C₉H₅N₃OS₂ 235.29 Simplified structure, no ester group; higher lipophilicity
Ethyl 4-((E)-(5-oxo-1-(((1E,2E)-3-phenylallylidene)amino)-2-thioxo-2,5-dihydro-1H-imidazol-4-yl)diazenyl)benzoate Phenylallylidene, diazenyl group, ethyl ester C₂₀H₁₆N₆O₃S 420.45 Azo-imidazole hybrid; broader π-system
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate 3,4-Dimethoxyphenyl, methyl benzoate C₂₀H₁₆N₃O₅S₂ 442.48 Methoxy groups enhance electron donation; increased steric bulk

Key Findings from Comparative Studies

Electronic and Steric Effects: The methyl benzoate group in the target compound improves solubility compared to simpler analogs like 2k, which lacks an ester moiety .

The target compound’s thiophene-vinyl group may contribute to moderate activity, but ester groups could reduce membrane permeability compared to lipophilic analogs .

Synthetic Accessibility :

  • The target compound is synthesized in 64% yield via condensation reactions, comparable to yields of other thiazolo-triazoles (49–68%) .
  • Higher yields are observed for derivatives with simpler substituents (e.g., 2j: 61% ).

Q & A

Q. What are the common synthetic routes for preparing methyl 4-[(Z)-...]benzoate and its analogs?

The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions. A general approach includes:

  • Condensation reactions : Refluxing aromatic aldehydes with thiazole- or triazole-containing precursors in ethanol (e.g., 6–8 hours under reflux conditions) .
  • Cyclization steps : Using catalysts like anhydrous sodium acetate or triethylamine to facilitate heterocyclic ring formation, as seen in thiadiazole-triazole hybrid syntheses .
  • Purification : Thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (1:5 v/v) to monitor reaction progress .
  • Intermediate isolation : Crystallization from ethanol/water mixtures to obtain pure intermediates, as demonstrated in analogous triazol-thiazole syntheses (e.g., 76% yield for compound 7b) .

Q. Which spectroscopic techniques are most effective for characterizing thiazolo-triazole derivatives?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~650 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Resolves Z/E isomerism via coupling constants (e.g., vinyl protons: J = 12–16 Hz for E-configuration) .
    • ¹³C NMR : Confirms carbonyl (δ ~160–180 ppm) and aromatic carbon environments .
  • Mass spectrometry : Determines molecular ion peaks (e.g., M⁺ at m/z 369.4 for a related compound) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing Z/E isomerism in such compounds?

Discrepancies in stereochemical assignments can arise due to dynamic equilibria (e.g., keto-enol tautomerism). Methodological solutions include:

  • Variable-temperature NMR : Suppresses tautomeric interconversion at low temperatures, clarifying peak splitting .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as applied to triazol-thiazolidinone analogs .
  • Computational modeling : DFT calculations predict stable conformers and compare experimental vs. theoretical spectral data .

Q. What strategies optimize reaction yields in multi-step syntheses of complex heterocyclic systems?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 boosts coupling reactions (e.g., 70–80°C, 1 hour) .
  • Stepwise purification : Column chromatography isolates intermediates before final cyclization, reducing side reactions .
  • Reagent stoichiometry : Excess aryl isothiocyanates (1.2–1.5 eq.) drive thiazole-thiadiazole hybrid formation to >75% yield .

Q. What methodologies assess the biological activity of thiazolo-triazole derivatives in anticancer research?

  • In vitro assays :
    • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Enzyme inhibition : Testing against kinases (e.g., EGFR) or topoisomerases using fluorometric substrates .
  • Mechanistic studies :
    • Apoptosis assays : Flow cytometry with Annexin V/PI staining .
    • Molecular docking : Predicts binding interactions with therapeutic targets (e.g., triazolo-thiazole derivatives docked into ATP-binding pockets) .

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